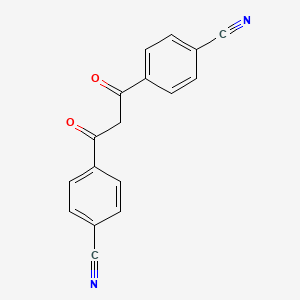
4-Trifluoromethyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trifluoromethyl-2,2’-bipyridine is a fluorinated bipyridine derivative known for its unique chemical properties and applications. This compound is characterized by the presence of trifluoromethyl groups attached to the bipyridine structure, which enhances its stability and reactivity. It is widely used as a ligand in coordination chemistry, particularly in the formation of metal complexes for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of 2,2’-bipyridine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a palladium catalyst . The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of 4-Trifluoromethyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Trifluoromethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed: The major products formed from these reactions include oxidized bipyridine derivatives, reduced bipyridine compounds, and substituted bipyridine analogs .
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethyl-2,2’-bipyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Trifluoromethyl-2,2’-bipyridine involves its ability to form stable complexes with metal ions. The nitrogen atoms in the bipyridine structure coordinate with metal centers, facilitating various catalytic and photophysical processes. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, influencing its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
4,4’-Dimethyl-2,2’-bipyridine: This compound has methyl groups instead of trifluoromethyl groups, resulting in different electronic properties and reactivity.
4,4’-Dimethoxy-2,2’-bipyridine: The presence of methoxy groups imparts different solubility and coordination behavior compared to trifluoromethyl derivatives.
4,4’-Di-tert-butyl-2,2’-bipyridine: The bulky tert-butyl groups affect the steric properties and coordination environment of the compound.
Uniqueness: 4-Trifluoromethyl-2,2’-bipyridine stands out due to its strong electron-withdrawing trifluoromethyl groups, which significantly influence its chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and stable ligands.
Eigenschaften
Molekularformel |
C11H7F3N2 |
|---|---|
Molekulargewicht |
224.18 g/mol |
IUPAC-Name |
2-pyridin-2-yl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)8-4-6-16-10(7-8)9-3-1-2-5-15-9/h1-7H |
InChI-Schlüssel |
TWUMEMDJUWFDNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


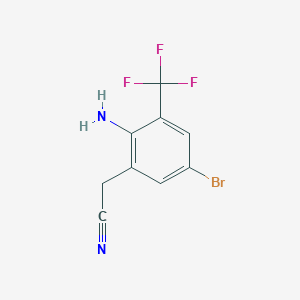
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
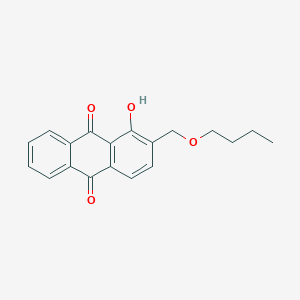
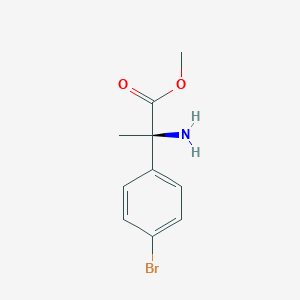
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
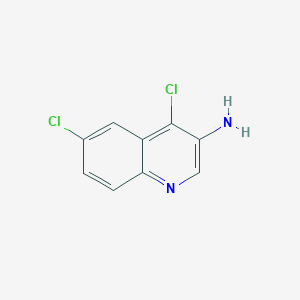
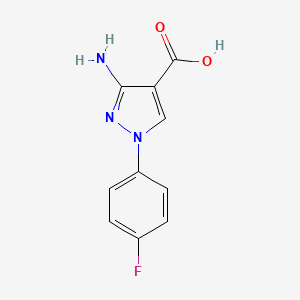

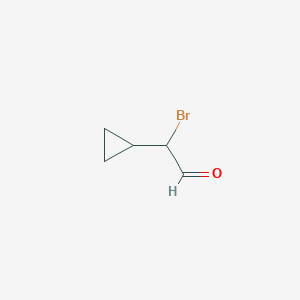
![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
